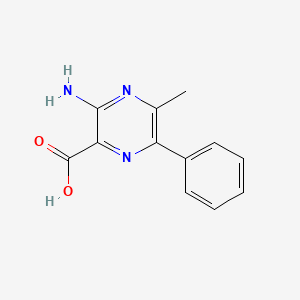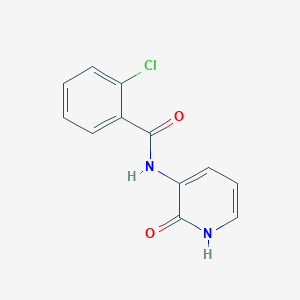
2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide is a compound that belongs to the class of pyridine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-oxo-1H-pyridin-3-amine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce N-oxides .
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies investigating the biological activity of pyridine derivatives and their interactions with various biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide include other pyridine derivatives such as:
- 2-Chloro-N-(2-oxo-1H-pyridin-3-yl)acetamide
- 2-Chloro-N-(2-oxo-1H-pyridin-3-yl)thiobenzamide
- 2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzylamine
Uniqueness
What sets 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both the chloro and oxo groups. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
52334-72-2 |
|---|---|
Fórmula molecular |
C12H9ClN2O2 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16) |
Clave InChI |
FCCWBTWYCWRKAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
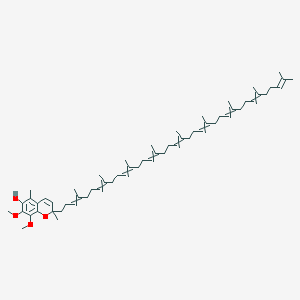
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
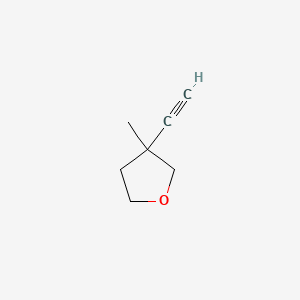
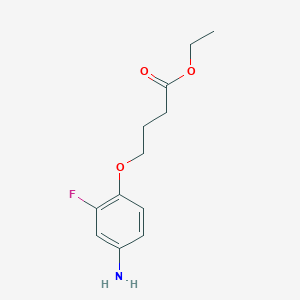
![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
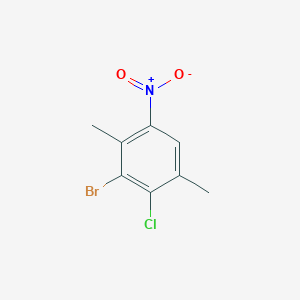
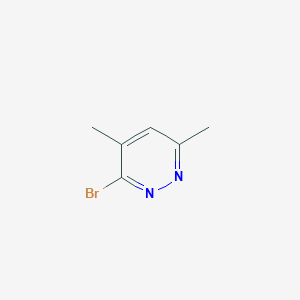

![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
